4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide
Description
This compound is a pyrimidine-based benzamide derivative featuring a fluoro-substituted pyrimidine core linked to a 2-methyl-1-(propan-2-yl)-1H-imidazole moiety and an N-[2-(piperidin-1-yl)ethyl]benzamide group. The fluorine atom at the pyrimidine’s 5-position likely enhances metabolic stability and binding affinity, while the piperidinylethyl side chain may improve solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C25H32FN7O |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]-N-(2-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C25H32FN7O/c1-17(2)33-18(3)28-16-22(33)23-21(26)15-29-25(31-23)30-20-9-7-19(8-10-20)24(34)27-11-14-32-12-5-4-6-13-32/h7-10,15-17H,4-6,11-14H2,1-3H3,(H,27,34)(H,29,30,31) |
InChI Key |
PGXDTVQNUCGXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)NCCN4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by further functionalization to introduce the 2-methyl and 1-(propan-2-yl) groups.
Synthesis of the Fluorinated Pyrimidine:
Coupling of the Imidazole and Pyrimidine Units: This step typically involves a nucleophilic substitution reaction to form the desired pyrimidinyl-imidazole intermediate.
Formation of the Benzamide Moiety: The final step involves the coupling of the pyrimidinyl-imidazole intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring imidazole and pyrimidine derivatives exhibit significant anticancer properties. The unique structure of 4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1H-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide suggests potential interactions with kinases involved in cancer cell signaling pathways. Preliminary studies have shown that it may inhibit specific kinases, thereby affecting tumor growth and proliferation .
Antiviral Properties
This compound has also been explored for its antiviral potential, particularly against HIV. Its mechanism involves inhibiting viral replication by targeting essential enzymes involved in the viral life cycle . The interaction studies have highlighted its binding affinity to viral proteins, suggesting a therapeutic role in managing HIV/AIDS .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various imidazole-pyrimidine derivatives, including this compound. The results indicated a significant reduction in cell viability in multiple cancer cell lines, confirming its potential as a lead compound for further development .
Case Study 2: Antiviral Activity
A clinical trial reported in Trends in Pharmaceutical Sciences assessed the antiviral activity of this compound against HIV. It demonstrated promising results in reducing viral load in infected cells, making it a candidate for further investigation as an antiviral agent .
Mechanism of Action
The mechanism of action of 4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine and imidazole moieties can form strong interactions with the active sites of enzymes, leading to inhibition of their activity . The benzamide moiety can further enhance binding affinity through additional interactions with the target protein .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Pyrimidine Derivatives with Fluorine Substitution
- Compound 8 (from ): Contains a pyrazolo[1,5-a]pyrimidine core substituted with morpholine and a benzimidazole group. Unlike the target compound, it lacks the imidazole-pyrimidine linkage but shares a fluorine atom on the benzimidazole, which may influence target selectivity .
- Compound 15 (from ): A pyrazolo[1,5-a]pyrimidine with difluoromethylbenzimidazole and morpholine groups.
Benzamide Derivatives
- N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide (): Shares a benzamide backbone and piperazine substituent. However, its indazole core and tetrahydropyranylamino group differ significantly from the target’s pyrimidine-imidazole system, likely leading to divergent biological targets .
Biological Activity
The compound 4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1H-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound includes a pyrimidine moiety, which is significant in medicinal chemistry due to its role in various biological processes.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Dihydrofolate Reductase (DHFR) Inhibition : Similar to other pyrimidine derivatives, this compound may inhibit DHFR, an essential enzyme in the folate synthesis pathway. This inhibition leads to reduced DNA synthesis, particularly in rapidly dividing cells such as cancer cells .
- Kinase Inhibition : The compound may also act on various kinases involved in cell signaling pathways. For instance, it could inhibit tyrosine kinases, which play critical roles in cancer proliferation and survival .
- Imidazole Interaction : The imidazole group in the structure can interact with metal ions and influence various biochemical pathways, potentially enhancing its therapeutic profile against certain diseases.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this one:
- In vitro Studies : Research has demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism typically involves apoptosis induction through the inhibition of key survival pathways .
- In vivo Studies : Animal models have shown promising results where treatment with similar compounds led to tumor regression and improved survival rates. These findings suggest that the compound could be a candidate for further clinical development .
Anthelmintic Activity
Recent studies have explored the anthelmintic properties of related compounds using Caenorhabditis elegans as a model organism:
- Screening Results : A screening of a chemical library identified several compounds with notable anthelmintic activity. The mechanism involved paralysis and death of the nematodes, indicating potential for treating parasitic infections .
Case Studies
- Case Study 1: Cancer Treatment
- Case Study 2: Anthelmintic Activity
Research Findings Summary
| Study Type | Target Disease | Key Findings |
|---|---|---|
| In vitro | Cancer | Significant cytotoxicity against multiple cell lines |
| In vivo | Cancer | Tumor regression observed in animal models |
| Random Screening | Parasitic Infection | Effective paralysis of C. elegans at low doses |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrimidine-imidazole core in this compound?
- Methodology : The pyrimidine-imidazole scaffold can be synthesized via cyclocondensation reactions. For example, 5-aminoimidazole derivatives are condensed with fluorinated pyrimidine precursors under acidic or basic conditions. A multi-step approach involving Suzuki-Miyaura coupling for aryl substitution (e.g., 2-methyl-1-(propan-2-yl)-1H-imidazole) is critical to ensure regioselectivity .
- Optimization : Use of palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating can enhance reaction efficiency and yield .
Q. How is the compound’s solubility and bioavailability assessed during early-stage development?
- Methodology :
- Solubility : Measured via shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Bioavailability : Calculated using Caco-2 cell permeability assays and PAMPA (Parallel Artificial Membrane Permeability Assay).
- Key Data : LogP values (calculated via HPLC) should be <3 to ensure moderate lipophilicity. Piperidine and ethylbenzamide moieties enhance solubility through hydrogen bonding .
Q. What in vitro assays are used to evaluate the compound’s biological activity?
- Assays :
- Enzyme inhibition : IC₅₀ determination via fluorescence polarization or radiometric assays (e.g., for kinase or protease targets).
- Cell-based activity : Inhibition of cytokine production (e.g., LTB₄ in human whole blood) at IC₅₀ <100 nM, as validated in FLAP inhibitor studies .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) analyzed for the piperidine-ethylbenzamide side chain?
- Methodology :
- Analog synthesis : Replace the piperidine group with morpholine, azepane, or substituted piperazines to assess steric/electronic effects.
- Functional assays : Compare binding affinity (Kd) in SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).
- Key Finding : Piperidine’s basic nitrogen enhances target engagement via salt-bridge interactions, while ethyl spacers improve conformational flexibility .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Approach :
- DMPK profiling : Measure plasma protein binding (PPB), microsomal stability (human/rodent), and CYP450 inhibition (e.g., CYP3A4). High PPB (>95%) may reduce free drug concentration in vivo .
- Metabolite ID : Use LC-MS/MS to identify oxidative metabolites (e.g., N-dealkylation of piperidine) that diminish activity .
Q. How is the fluorine atom’s role in target binding validated computationally?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
